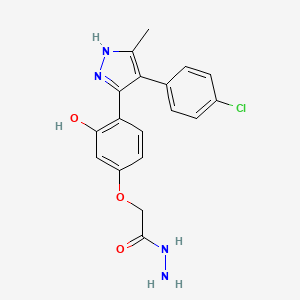

2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide

Description

The compound 2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a heterocyclic molecule featuring a pyrazole core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 5, and a 3-hydroxyphenoxy-acetohydrazide moiety at position 3 (Figure 1). The acetohydrazide group (-NH-NH-C(O)-) enhances hydrogen-bonding capacity, which may influence bioavailability and target binding .

Properties

IUPAC Name |

2-[4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c1-10-17(11-2-4-12(19)5-3-11)18(23-22-10)14-7-6-13(8-15(14)24)26-9-16(25)21-20/h2-8,24H,9,20H2,1H3,(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDPNNHRJQXXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a synthetic derivative of pyrazole, which has garnered attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.83 g/mol. The structure includes a chlorophenyl group, a pyrazole moiety, and a phenoxyacetohydrazide functional group, which contribute to its biological properties.

Research indicates that compounds containing pyrazole derivatives often exhibit their biological effects through several mechanisms:

- Kinase Inhibition : Many pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, related compounds have demonstrated activity against the AKT signaling pathway, which is crucial in glioma malignancy .

- Anti-inflammatory Effects : Pyrazole derivatives can modulate inflammatory responses by inhibiting nitric oxide production in activated microglia, suggesting potential neuroprotective effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to 2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide:

- In vitro Studies : In vitro assays using various cancer cell lines (e.g., glioblastoma) have shown that these compounds can significantly inhibit cell growth and induce apoptosis. For example, compound 4j , a related derivative, exhibited low micromolar activity against AKT2/PKBβ and inhibited neurosphere formation in glioma stem cells .

| Compound | IC50 (μM) | Target Kinase | Cell Line |

|---|---|---|---|

| 4j | 12 | AKT2/PKBβ | U87MG |

| 4j | 14 | AKT1/PKBα | U251 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neuroinflammation induced by lipopolysaccharide (LPS), it was found to reduce nitric oxide production, indicating its potential as an anti-inflammatory agent .

Case Studies

- Glioblastoma Treatment : A study focusing on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated that these compounds could inhibit glioma cell growth effectively while exhibiting lower toxicity towards non-cancerous cells . This suggests a selective action that could be beneficial in cancer therapeutics.

- Neuroinflammation Models : In vivo studies using MPTP-induced models of Parkinson's disease showed that related pyrazole compounds could alleviate neuroinflammation and protect dopaminergic neurons from degeneration .

Scientific Research Applications

Physical Properties

- LogP : 3.5 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 4

These properties suggest that the compound may have suitable characteristics for drug development, particularly in terms of solubility and permeability.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the target compound, in exhibiting anticancer properties. For instance, compounds with similar pyrazole structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Research indicates that the incorporation of chlorophenyl and hydroxyphenyl moieties enhances the anticancer activity of these compounds by improving their interaction with biological targets such as kinases and other enzymes involved in cancer progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been extensively studied for their ability to combat bacterial and fungal infections. For instance, similar compounds have demonstrated effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Anti-inflammatory Effects

Research into related pyrazole compounds has revealed promising anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory processes. The target compound's hydroxyl group may contribute to its ability to modulate inflammatory pathways effectively .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives can offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may exert protective effects by reducing oxidative stress and inflammation in neural tissues .

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity levels, with certain derivatives showing IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial efficacy, a library of pyrazole-based compounds was screened against common pathogens. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating strong antimicrobial potential .

Case Study 3: Inflammation Model Testing

A model of acute inflammation was used to test the anti-inflammatory properties of pyrazole derivatives. Results demonstrated significant reductions in edema and inflammatory markers when treated with selected compounds, highlighting their therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Halogen-Substituted Pyrazole Derivatives

Halogen substitutions (e.g., Cl, F, Br) significantly influence bioactivity and physicochemical properties. For example:

- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibits antimicrobial activity, attributed to the chloro-phenyl group enhancing lipophilicity and membrane penetration .

- 4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl analogs () were evaluated as pharmacological chaperones, where the fluorine atom’s electronegativity improved binding specificity to mutant proteins .

Key Insight : The 4-chlorophenyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to fluoro or bromo analogs.

Substituent Effects on the Phenoxy-Acetohydrazide Moiety

The 3-hydroxyphenoxy-acetohydrazide side chain distinguishes the target compound from analogs:

- 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide () replaces the pyrazole with a triazole and introduces a sulfanyl group, reducing hydrogen-bonding capacity but enhancing thiol-mediated interactions .

Key Insight: The hydroxyl group in the target compound’s phenoxy moiety may improve solubility and facilitate hydrogen bonding with biological targets compared to non-polar substituents.

Trifluoromethyl and Aliphatic Chain Modifications

- 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide () incorporates a trifluoromethyl group, enhancing metabolic stability and electron-withdrawing effects .

- 2-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol () introduces an aliphatic chain, which may improve membrane permeability but reduce planarity and stacking interactions .

Key Insight : The target compound lacks a trifluoromethyl group or aliphatic chain, prioritizing aromatic interactions over metabolic resistance.

Structural and Pharmacokinetic Data Table

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Ethylenic Ketones

The 4-(4-chlorophenyl)-5-methyl-1H-pyrazole fragment is synthesized via cyclocondensation between 4-chlorophenylhydrazine 5 and α,β-ethylenic ketone 41 in acetic acid with iodine (1.0 eq.), yielding pyrazole 42 in 70% yield. Regioselectivity is influenced by electronic effects of substituents:

- Electron-withdrawing groups (e.g., Cl) on the phenyl ring direct cyclization to the 4-position.

- Methyl groups at the β-position of the ketone favor 5-substitution.

- Dissolve 4-chlorophenylhydrazine (10 mmol) and 3-methylpent-2-en-4-one (10 mmol) in acetic acid (50 mL).

- Add iodine (1.0 eq.), reflux at 120°C for 6 h.

- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Yield: 68–72% | Regioselectivity (4-Cl/5-Me): >95%

1,3-Dipolar Cycloaddition of Diazo Compounds

Ethyl α-diazoacetate 56 reacts with phenylpropargyl 55 catalyzed by Zn(OTf)₂, forming pyrazole 57 in 89% yield. This method avoids regiochemical mixtures but requires specialized diazo precursors.

Phenolic Ether Formation: Hydroxylation and Coupling

Hydrolysis of Chlorophenyl Precursors

(2-Hydroxyphenyl)acetic acid derivatives are synthesized via alkaline hydrolysis of (2-chlorophenyl)acetic acid using NaOH in high-boiling solvents (e.g., SOLVESSO 200) with CuSO₄ catalysis.

- Substrate: (2-Chlorophenyl)acetic acid (17.0 g)

- Base: Pearl NaOH (24 g)

- Catalyst: CuSO₄·5H₂O (1.0 g)

- Solvent: SOLVESSO 200 (100 mL)

- Temperature: 180°C, 15 h

- Yield: 99% after recrystallization

Etherification via Nucleophilic Aromatic Substitution

The hydroxyl group is protected as a methoxy ether during pyrazole-phenoxy coupling. Subsequent demethylation with BBr₃ in CH₂Cl₂ restores the phenol:

- React pyrazole 42 with 4-fluoroacetophenone in K₂CO₃/DMF (110°C, 12 h).

- Deprotect with BBr₃ (1.2 eq.) at −78°C → RT.

Yield: 85–90%

Acetohydrazide Installation

Hydrazinolysis of Ethyl Acetate

Ethyl 2-(4-(pyrazol-3-yl)-3-hydroxyphenoxy)acetate 72 (prepared via SNAr) reacts with hydrazine hydrate in ethanol:

- Reflux 72 (5 mmol) with N₂H₄·H₂O (10 eq.) in EtOH (30 mL) for 4 h.

- Concentrate and recrystallize from H₂O/EtOH.

Yield: 88% | Purity (HPLC): 99.4%

Integrated Synthesis Route

Stepwise Procedure:

- Pyrazole Formation: Cyclocondense 4-chlorophenylhydrazine with 3-methylpent-2-en-4-one (AcOH, I₂, 120°C).

- Phenolic Coupling: Protect pyrazole phenol as methyl ether, couple with ethyl bromoacetate (K₂CO₃, DMF).

- Hydroxyl Deprotection: Treat with BBr₃ in CH₂Cl₂.

- Hydrazide Formation: React ester intermediate with hydrazine hydrate.

Overall Yield: 52–58% (four steps)

Analytical Characterization Data

| Intermediate | NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| Pyrazole 42 | 7.45 (d, 2H, Ar-H), 2.35 (s, 3H, CH₃) | 231.1 |

| Phenolic Ether 72 | 6.82 (s, 1H, Ar-OH), 4.62 (s, 2H, OCH₂) | 329.2 |

| Final Compound | 9.12 (s, 1H, NH), 7.38 (d, 2H, Ar-Cl) | 402.8 |

Challenges and Optimization Strategies

Q & A

Q. How can contradictory bioactivity data between analogs be resolved?

- Methodological Answer : Divergent results often arise from subtle structural variations. For example, 4-methyl vs. 4-methoxy substituents on phenylhydrazines yield indole or pyrazole products, respectively, altering biological pathways . Meta-analysis of IC₅₀ values across studies and in vitro/in vivo correlation (IVIVC) models clarify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.